molecular formula C12H15NO4 B3090455 Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate CAS No. 1211572-98-3

Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate

Cat. No. B3090455
CAS RN: 1211572-98-3
M. Wt: 237.25 g/mol
InChI Key: OSDPRBVIIIGHPO-UHFFFAOYSA-N
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Description

“Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H15NO4 . It is also known by its IUPAC name, benzyl (3S,4S)-3,4-dihydroxy-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The compound has a molecular weight of 237.25 g/mol .


Physical And Chemical Properties Analysis

“this compound” is a solid or semi-solid or liquid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Enantiomerically Pure Macrocycles Synthesis

(Cicchi et al., 1998) utilized Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate as a building block for synthesizing new enantiopure macrocyclic polyesters. This study highlights its potential in creating complex organic structures.

Role in mGluR Selectivity

(Tueckmantel et al., 1997) discussed the synthesis of the 1-benzyl derivative of this compound and its activity at metabotropic glutamate receptors (mGluRs), indicating its importance in neurological research.

Efficient Synthesis Method

(Ohigashi et al., 2010) developed a practical and efficient synthesis method for a closely related compound, demonstrating the compound's relevance in synthetic organic chemistry.

Catalytic Reactions

(Zhang et al., 2006) explored its use in Au-catalyzed intramolecular hydroamination, highlighting its role in catalytic processes.

Stereoselective Reduction Studies

(Jumali et al., 2017) conducted research on stereoselective reduction using a derivative of this compound, contributing to understanding stereochemistry in organic reactions.

Synthesis of Antimicrobial Compounds

(Sreekanth and Jha, 2020) developed microwave-assisted synthesis of novel pyrrolidine derivatives, including this compound, for antimicrobial applications.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .

properties

IUPAC Name

benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDPRBVIIIGHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of N-carbobenzoxy-3-pyrroline (1.00 g, 4.92 mmol, 1.0 eq) in acetone (20 mL) was added NMO (1.0 g, 7.38 mmol, 1.5 eq) followed by OsO4 (cat. 10 mg in 1 mL iPrOH). The mixture was stirred for 3 h. To this, saturated NaHSO3 aqueous solution (5 mL) was added, and the mixture was stirred for another 0.5 h. The organic phase was separated from the mixture, and the water phase was extracted with EtOAc (20 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was purified by a silica gel column chromatography (EtOAc) to give the compound as colorless oil (1.16 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

In a 500 mL RBF, the Cbz Pyrroline (15 g, 73.8 mmol) was dissolved in a mixture of 100 mL THF, 60 mL t-BuOH and 40 mL water for addition of the NMO (30.6 ml, 148 mmol) solution followed by the osmium tetraoxide (0.925 ml, 0.074 mmol) solution. Heated in a 70 C. oil bath. Solution slowly went from yellow to brown. After 2 h, cooled to RT and added 50 mL 10% aqueous NaHSO3. Concentrated and partitioned between 100 mL brine and 100 mL EtOAc. Separated layers and extracted with 100 mL EtOAc. Dried over MgSO4, filtered and concentrated to 22.3 g of thick yellow oil. Flash column chromatography from 50-100% EtOAc in hexane provided compound 9. NMR (400 MHz, CDCl3) δ 7.35 (m, 5H), 5.22 (s, 2H), 4.42 (m, 4H), 3.63 (m, 2H), 3.42 (m, 3H), 3.20 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
30.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.925 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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